ACE Inhibitory Potency: Leucyltyrosine (Leu-Tyr) vs. Tyr-Leu (Reverse-Sequence Dipeptide)
Leucyltyrosine demonstrates a significantly higher in vitro ACE inhibitory potency compared to its reverse-sequence analog, tyrosylleucine (Tyr-Leu). When using hippuryl-L-histidyl-L-leucine (HHL) as substrate, Leucyltyrosine exhibits an IC50 of 44 μM , whereas Tyr-Leu shows an IC50 of 122.1 μM . This represents a 2.8-fold increase in potency for Leucyltyrosine.
| Evidence Dimension | ACE Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 44 μM (HHL as substrate) |
| Comparator Or Baseline | Tyr-Leu (IC50 = 122.1 μM) |
| Quantified Difference | 2.8-fold higher potency |
| Conditions | In vitro ACE inhibition assay using hippuryl-L-histidyl-L-leucine (HHL) as substrate |
Why This Matters
Higher potency reduces the mass of compound required for experimental ACE inhibition, lowering procurement costs per effective unit and minimizing potential off-target effects at lower concentrations.
